molecular formula C10H11N3O B3014146 N-ethyl-2-(furan-3-yl)pyrimidin-4-amine CAS No. 1342656-60-3

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine

Cat. No. B3014146
CAS RN: 1342656-60-3
M. Wt: 189.218
InChI Key: HEWJJKXHKHEMIL-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .


Chemical Reactions Analysis

The chemical reactions of pyrimidines can be diverse. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be influenced by their specific structure. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Scientific Research Applications

Antibacterial Agents

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine: derivatives have been explored for their potential as antibacterial agents. The furan ring is known for its pharmacological properties, and when integrated into pyrimidin-4-amine, it can lead to compounds with significant antibacterial activity . These compounds can be particularly effective against both gram-positive and gram-negative bacteria, which is crucial in the fight against microbial resistance.

Antitubercular Activity

In the quest for new antitubercular drugs, derivatives of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine have been synthesized and tested against Mycobacterium tuberculosis . The structural modification of this compound could lead to the development of potent anti-tubercular agents with novel mechanisms of action, contributing to the global effort to combat tuberculosis.

Cancer Therapy

In cancer research, analogs of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine are being evaluated as cyclin-dependent kinase 2 inhibitors . These inhibitors are crucial in the development of new cancer therapies, as they can halt the proliferation of cancer cells by interfering with their cell cycle.

Epoxy Resin Synthesis

The furan derivatives of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine are being used to develop new types of epoxy resins . These resins have applications in various industries, including aerospace, automotive, and electronics, due to their excellent mechanical properties and resistance to harsh environments.

Environmental Science

In environmental science, the derivatives of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine are being studied for their potential environmental impact and degradation pathways . Understanding these pathways is essential for assessing the ecological safety of new chemical compounds.

Analytical Chemistry

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine: and its derivatives are also relevant in analytical chemistry, where they can be used as standards or reagents in various chemical analyses to determine the presence of other substances .

Biochemistry Research

In biochemistry, the compound is used to study enzyme interactions and inhibition, which can lead to insights into the treatment of diseases at the molecular level .

Mechanism of Action

Mode of Action

The compound interacts with its targets, primarily the mitochondrial complex I, and inhibits electron transport. This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The primary biochemical pathway affected by N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is the electron transport chain in the mitochondria. By inhibiting complex I, the compound disrupts the normal flow of electrons, which can lead to a buildup of reactive oxygen species and a decrease in ATP production .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross cell membranes to reach their target in the mitochondria

Result of Action

The molecular and cellular effects of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine’s action are primarily related to its impact on the mitochondria. By inhibiting complex I, the compound can cause a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in cells that are heavily reliant on mitochondrial ATP production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-ethyl-2-(furan-3-yl)pyrimidin-4-amine. For example, the pH of the environment can affect the compound’s stability and ability to cross cell membranes. Additionally, the presence of other compounds can influence the compound’s efficacy, either through competitive inhibition or synergistic effects .

Future Directions

The future directions in the field of pyrimidine research could involve the development of new synthesis methods, the exploration of novel biological activities, and the design of pyrimidine derivatives with enhanced therapeutic properties .

properties

IUPAC Name

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-11-9-3-5-12-10(13-9)8-4-6-14-7-8/h3-7H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWJJKXHKHEMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine

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